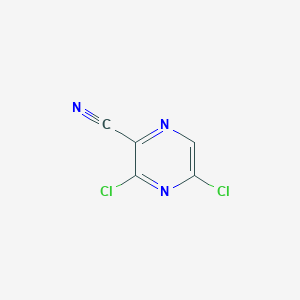

3,5-Dichloropyrazine-2-carbonitrile

Descripción general

Descripción

3,5-Dichloropyrazine-2-carbonitrile is an organic compound with the molecular formula C5HCl2N3. It is a white crystalline solid that is relatively stable under standard conditions. This compound is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .

Métodos De Preparación

3,5-Dichloropyrazine-2-carbonitrile can be synthesized through several routes:

- Reaction of pyrazine or 3,5-dichloropyridine with cyanogen chloride in the presence of sodium carbonate : This method produces this compound through a substitution reaction .

Reaction of 2,6-dichloropyrazine with formamide: This method involves heating 2,6-dichloropyrazine with formamide and adding sodium persulfate at 90°C.

Chlorination of 3,5-dichloropyridine followed by reaction with acetonitrile: This method involves chlorinating 3,5-dichloropyridine and then reacting it with acetonitrile under basic conditions.

Análisis De Reacciones Químicas

3,5-Dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: It can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include sodium persulfate, formamide, and cyanogen chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Activity

One of the notable applications of 3,5-Dichloropyrazine-2-carbonitrile is as an intermediate in the synthesis of antiviral agents. It has been utilized in the development of compounds like Favipiravir, which is effective against multiple viral infections, including influenza and coronaviruses like SARS-CoV-2. The compound serves as a crucial precursor in the synthetic pathway for these antiviral drugs, indicating its significance in pharmaceutical research and development .

Research on Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. Research has focused on modifying its structure to enhance activity against various cancer cell lines. These modifications aim to improve selectivity and reduce toxicity, making it a candidate for further investigation in cancer therapeutics .

Synthesis and Chemical Reactions

Synthetic Routes

The compound is synthesized using various methods, often involving chlorination and nitration processes. For example, one method involves reacting pyrazine derivatives with phosphorus oxychloride in acetonitrile under specific temperature conditions to yield this compound with good yields .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with POCl3 | 65 | Acetonitrile at 80°C for 4 hours |

This table summarizes one of the common methods used for synthesizing this compound, illustrating its efficiency in laboratory settings.

Agrochemical Applications

Pesticide Development

In agrochemistry, this compound is explored as a potential building block for developing new pesticides. Its structural properties allow it to interact with biological systems effectively, making it a candidate for creating novel agrochemical formulations aimed at pest control .

Case Studies and Research Insights

Several case studies have highlighted the utility of this compound in various research contexts:

- Case Study on Antiviral Drug Development : A study demonstrated the effectiveness of derivatives based on this compound in inhibiting viral replication in vitro. The findings suggested that modifications could enhance potency against resistant strains of viruses .

- Investigative Research on Cancer Cell Lines : Another case study focused on testing the efficacy of modified pyrazine derivatives against different cancer cell lines. Results indicated promising activity and suggested pathways for further development .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloropyrazine-2-carbonitrile depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved vary based on the compound it is used to synthesize .

Comparación Con Compuestos Similares

3,5-Dichloropyrazine-2-carbonitrile can be compared with similar compounds such as:

3,6-Dichloropyrazine-2-carbonitrile: Similar in structure but with chlorine atoms at different positions, affecting its reactivity and applications.

3,5-Dichloropyridine-2-carbonitrile: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties and uses.

3-Chloropyrazine-2-carbonitrile:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Actividad Biológica

3,5-Dichloropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C₅HCl₂N₃

- Molecular Weight : 173.99 g/mol

- CAS Number : 313339-92-3

- InChI Key : SDTCGHLDTSGIRR-UHFFFAOYSA-N

- Boiling Point : Not available

- Toxicological Profile : Exhibits high gastrointestinal absorption and has been noted for potential skin irritation properties .

Antiviral Properties

Research indicates that compounds similar to this compound have demonstrated significant antiviral activity. For instance, structural analogs have been studied for their efficacy against various viral strains, including influenza and coronaviruses. A notable study highlighted the effectiveness of related compounds in increasing survival rates in infected animal models, suggesting a promising avenue for further exploration in antiviral drug development .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral RNA synthesis and protein translation processes.

- Cytokine Modulation : The compound may influence the signaling pathways involved in inflammation, potentially leading to decreased production of pro-inflammatory cytokines.

- Cellular Uptake Mechanisms : High gastrointestinal absorption suggests effective cellular uptake, which is critical for its biological activity.

Case Study 1: Antiviral Efficacy

A study conducted on mice infected with H1N1 influenza demonstrated that administration of a related pyrazine compound resulted in increased survival rates from 21.4% to 87.5% compared to untreated controls. This was attributed to the compound's ability to lower pulmonary viral titers significantly .

Case Study 2: Inflammatory Response Modulation

In vitro studies indicated that pyrazine derivatives could suppress the release of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Toxicological Considerations

Despite its promising biological activities, it is essential to consider the toxicological profile of this compound. Reports highlight its potential as an allergen causing skin irritation upon exposure. Careful handling and further studies on its long-term effects are necessary to ensure safety in therapeutic applications .

Propiedades

IUPAC Name |

3,5-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTCGHLDTSGIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680953 | |

| Record name | 3,5-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313339-92-3 | |

| Record name | 3,5-Dichloro-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313339-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.